Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a 2-azabicyclo[2.2.1]heptane core with a tert-butyl carbamate (Boc) protecting group at the 2-position and an amino substituent at the 6-position. Its CAS numbers include 1005077-74-6 (racemic) and 1433638-95-9 (stereospecific (1R,4R,6S)-isomer) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors such as Neogliptin (). Its rigid bicyclic structure enhances metabolic stability and receptor binding selectivity in drug candidates .
Properties
IUPAC Name |
tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJVXLPYIOWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005077-74-6 | |
| Record name | tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Chemistry
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.
Biology
In biological research, TBAH has been investigated for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with biological macromolecules, influencing their structure and function.
Medicine
TBAH is being explored for its therapeutic properties , including:
- Enzyme Inhibition : It has shown potential to inhibit enzymes like glutamate dehydrogenase, which is crucial for insulin secretion regulation.
- Receptor Modulation : Preliminary studies suggest that TBAH may modulate neurotransmitter receptors, impacting conditions such as epilepsy and anxiety disorders.
- Anticancer Properties : Research indicates that TBAH may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms.
Industry
The compound is utilized in the synthesis of specialty chemicals and materials, highlighting its versatility in industrial applications.
The biological activity of TBAH can be attributed to several mechanisms:
- Enzyme Inhibition : TBAH inhibits specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neural signaling pathways.
- Anticancer Activity : TBAH has been shown to affect cellular metabolism and growth in cancer cells.
Case Study 1: Glutamate Dehydrogenase Inhibition
In a controlled study, TBAH was tested for its ability to inhibit glutamate dehydrogenase activity in pancreatic cells. The results demonstrated a significant reduction in enzyme activity, suggesting that TBAH could enhance insulin secretion through metabolic modulation. This study emphasizes the potential of TBAH as a therapeutic agent for managing diabetes.
Case Study 2: Neurotransmitter Receptor Interaction
Another investigation focused on the interaction of TBAH with NMDA receptors in neuronal cultures. The findings revealed that TBAH effectively modulated receptor activity, leading to altered excitatory neurotransmission patterns. This modulation could have implications for treating neurological disorders characterized by excitotoxicity.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a prodrug, undergoing metabolic transformation to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives arises from variations in substituent groups, stereochemistry, and ring modifications. Below is a detailed comparison:
Substituent Variations
Stereochemical Variations
- (1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1433638-95-9): Exhibits 95% purity and stereospecific bioactivity; used in enantioselective syntheses .
- exo-5-Amino derivatives (CAS 1290539-90-0) vs. endo-5-amino derivatives (CAS 1290539-90-0): Exo/endo configurations influence pharmacokinetic properties .
Ring System Modifications
Diazabicyclo Derivatives
- tert-Butyl (4R)-5-(6-amino-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (): Incorporates a pyridyl group for enhanced π-π interactions in receptor binding. NMR data (δ 1.33–8.16 ppm) confirms regioselective synthesis .
Key Research Findings
Bioactivity: The 6-amino derivative shows superior DPP-4 inhibition compared to 6-hydroxy analogs due to enhanced hydrogen bonding .
Metabolic Stability : 2.2.1 bicyclic systems exhibit longer half-lives than 2.1.1 analogs, attributed to reduced ring strain .
Stereochemical Impact : The (1R,4R,6S)-isomer demonstrates 10-fold higher potency than its enantiomer in receptor assays .
Biological Activity
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, commonly referred to as TBAH, is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBAH.
Chemical Structure and Properties
TBAH has the following chemical formula and structural characteristics:
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 1005077-74-6
- IUPAC Name : tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
The compound is characterized by a bicyclic framework that includes an amino group and a carboxylate moiety, which are crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of TBAH can be attributed to several mechanisms:
- Enzyme Inhibition : TBAH has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting glutamate dehydrogenase, which plays a key role in insulin secretion regulation .
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neural signaling pathways. Preliminary studies suggest that TBAH could act as a modulator of excitatory neurotransmission, potentially impacting conditions like epilepsy and anxiety disorders .
- Anticancer Properties : Research indicates that TBAH may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms, thereby affecting cellular metabolism and growth .
Table 1: Summary of Biological Activities
Case Study 1: Glutamate Dehydrogenase Inhibition
In a controlled study, TBAH was tested for its ability to inhibit glutamate dehydrogenase activity in pancreatic cells. The results demonstrated a significant reduction in enzyme activity, suggesting that TBAH could enhance insulin secretion through metabolic modulation. The study emphasized the potential of TBAH as a therapeutic agent for managing diabetes .
Case Study 2: Neurotransmitter Receptor Interaction
Another investigation focused on the interaction of TBAH with NMDA receptors in neuronal cultures. The findings revealed that TBAH effectively modulated receptor activity, leading to altered excitatory neurotransmission patterns. This modulation could have implications for treating neurological disorders characterized by excitotoxicity .
Q & A
Q. Q1. What are the key steps in synthesizing tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how can reaction conditions be optimized?
The synthesis involves multi-step routes, starting with bicyclic framework formation followed by functionalization. For example, related bicyclic amines (e.g., hydroxyimino analogs) are synthesized via cyclization using reagents like DCC and CS₂, with solvents such as CHCl₃ yielding ~80% under controlled conditions . Critical parameters include:
- Temperature : Moderate heat (e.g., 25–60°C) to avoid decomposition.
- Catalysts : Lewis acids (e.g., ZnCl₂) for stereochemical control.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for amino group introduction .
Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradients) and crystallization ensures ≥97% purity .
Q. Q2. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms bicyclic structure and tert-butyl/amino group integration. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- IR : Peaks at ~1680 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) matches the molecular ion peak at m/z 213.27 (C₁₁H₁₉N₂O₃) .
- X-ray Crystallography : Resolves stereochemistry (e.g., endo/exo configurations) in enantiopure forms .
Stability & Handling
Q. Q3. What are the recommended storage conditions and solubility profiles for this compound?
- Storage : Stable at RT in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation .
- Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but poorly in water. Prepare stock solutions at 10 mM in DMSO for biological assays .
Advanced Synthesis & Analysis
Q. Q4. How can enantioselective synthesis of this bicyclic amine be achieved?
Chiral resolution methods include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce asymmetry .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, validated by optical rotation and CD spectroscopy .
Q. Q5. What computational approaches predict the compound’s reactivity and supramolecular interactions?
- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., amino group introduction) using Gaussian09 at B3LYP/6-31G* level .
- Molecular Docking : Simulate binding to biological targets (e.g., neurotransmitter receptors) via AutoDock Vina, guided by analogs’ receptor affinities .
Biological & Comparative Studies
Q. Q6. How does the 6-amino substitution influence biological activity compared to hydroxyimino analogs?
The 6-amino group enhances hydrogen-bonding potential with targets like enzymes or receptors. For example:
- Receptor Binding : Amino analogs show higher affinity for serotonin receptors than hydroxyimino derivatives (IC₅₀ ~50 nM vs. ~200 nM) due to stronger NH···O interactions .
- Metabolic Stability : Amino derivatives resist oxidative degradation better than imino groups in liver microsome assays .
Q. Q7. What strategies resolve contradictions in reported synthetic yields or purity?
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .
- Analytical Triangulation : Cross-verify purity via HPLC (C18 column, MeOH/H₂O), NMR, and elemental analysis .
Methodological Tables
Q. Table 1. Comparative Reactivity of Bicyclic Carboxylates
| Compound | Substituent | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| 6-Amino derivative | NH₂ | 80 | HPLC, ¹H NMR | |
| 5-Hydroxyimino derivative | N-OH | 75 | Column chromatography | |
| exo-5-Amino derivative | NH₂ (exo) | 68 | Chiral HPLC |
Q. Table 2. Key Spectroscopic Data
| Functional Group | NMR Shift (δ, ppm) | IR Peak (cm⁻¹) |
|---|---|---|
| tert-butyl (C(CH₃)₃) | 1.4 (s, 9H) | - |
| C=O (ester) | - | 1680 |
| N-H (amine) | 2.8 (br s, 2H) | 3300 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
